molecular formula C23H29ClN2O4S B2817624 1-(4-Chlorophenyl)-4-((3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazine CAS No. 952983-05-0

1-(4-Chlorophenyl)-4-((3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazine

Cat. No.: B2817624
CAS No.: 952983-05-0
M. Wt: 465.01
InChI Key: KFRFMWKJKOMVIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-4-((3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazine is a useful research compound. Its molecular formula is C23H29ClN2O4S and its molecular weight is 465.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • A study on the synthesis and biological screening of similar piperazine derivatives highlighted their moderate activity against Gram-positive, Gram-negative bacteria, and fungi, showcasing the potential of such compounds in antimicrobial research (J.V.Guna et al., 2009).

Receptor Binding Affinities

  • Research on tetrahydrothiophenes and tetrahydrofurans derivatives, including piperazinebenzylamine derivatives, for their binding affinities at the human melanocortin-4 receptor, suggests potential for these compounds in developing treatments targeting obesity or metabolic disorders (Joe A. Tran et al., 2008).

Anticancer Properties

  • A study on di- and trifunctional substituted 1,3-thiazoles, including those with piperazine substituents, reported notable anticancer activity across a variety of cancer cell lines, indicating their potential as leads for anticancer drug development (Kostyantyn Turov, 2020).

Synthesis Methods

  • The synthesis of "1-(2,3-dichlorophenyl)piperazine," a related pharmaceutical intermediate, has been explored, demonstrating various synthetic pathways that could be applicable to the synthesis of the compound , enhancing the production efficiency of such intermediates (Li Ning-wei, 2006).

Properties

IUPAC Name

1-(4-chlorophenyl)-4-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN2O4S/c1-23(2)17-18-5-3-6-21(22(18)30-23)29-15-4-16-31(27,28)26-13-11-25(12-14-26)20-9-7-19(24)8-10-20/h3,5-10H,4,11-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRFMWKJKOMVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.